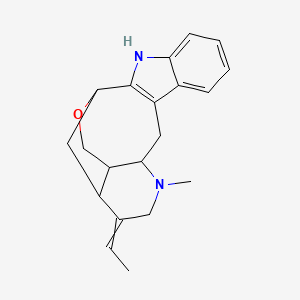
Taberpsychine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taberpsychine is a type of alkaloid . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. This group also includes some related compounds with neutral and even weakly acidic properties .
Synthesis Analysis
The synthesis of this compound involves the stereoselective transformation of ajmaline into a new Gelsemium alkaloid, (19Z)-taberpsychine . This process is described in detail in a paper published in the Journal of the Chemical Society . Another paper discusses a structure units oriented approach towards collective synthesis of sarpagine-ajmaline-koumine type alkaloids .Molecular Structure Analysis
The molecular structure of this compound is C20H24N2O . It is a tetracyclic oxindole alkaloid . Oxindole alkaloids are a class of alkaloids which contain an indole nucleus and are produced by a large number of plants .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Mannich-type cyclization to construct the key indole-fused azabicyclo[3.3.1]nonane common intermediate, a SmI2 mediated coupling to fuse the aza-bridged E-ring, and stereoselective olefinations to install either the 19- or 19-Z terminal alkenes present in the natural alkaloids .Applications De Recherche Scientifique
Propriétés antioxydantes
La Taberpsychine, isolée de la plante Tabernaemontana divaricata, présente une puissante activité antioxydante. Les plantes produisant des antioxydants pour lutter contre le stress oxydatif causé par la lumière du soleil et l'oxygène, des composés comme la this compound peuvent servir de sources précieuses pour le développement d'antioxydants naturels. Des chercheurs ont étudié son potentiel dans le piégeage des radicaux libres et la protection des cellules contre les dommages oxydatifs .
Activité anti-infectieuse
Des études suggèrent que la this compound possède des propriétés anti-infectieuses. Elle peut inhiber la croissance de certains agents pathogènes, ce qui en fait un candidat pour de nouveaux agents antimicrobiens. Des recherches supplémentaires sont nécessaires pour comprendre son mécanisme d'action et ses applications potentielles dans le traitement des infections .
Effets antitumoraux
La this compound a attiré l'attention en raison de sa cytotoxicité contre les cellules cancéreuses. Plus précisément, deux alcaloïdes de la vobasine dérivés de la this compound ont montré des effets cytotoxiques appréciables contre les cellules KB. Ces résultats suggèrent son potentiel en tant qu'agent anticancéreux, bien que des recherches plus approfondies soient nécessaires .
Propriétés analgésiques
En médecine traditionnelle, Tabernaemontana divaricata a été utilisée pour soulager la douleur. La this compound, en tant que l'un de ses composants actifs, peut contribuer à ses effets analgésiques. Les chercheurs ont exploré son rôle dans la gestion de la douleur, mais des études supplémentaires sont nécessaires pour valider son efficacité .
Amélioration cholinergique
La this compound a été associée à l'amélioration de l'activité cholinergique dans les systèmes nerveux périphérique et central. Cette propriété pourrait avoir des implications pour les troubles neurologiques, tels que la maladie d'Alzheimer. Il est crucial d'étudier ses effets sur les récepteurs de l'acétylcholine et les voies de neurotransmission .
Utilisations médicinales traditionnelles
Dans diverses pratiques de médecine traditionnelle, Tabernaemontana divaricata a été utilisée pour traiter divers maux, notamment l'épilepsie, les tumeurs abdominales, les infections oculaires, les fractures, la fièvre, les maux de tête, l'inflammation, la manie, l'œdème, la lèpre et la diarrhée. Bien que la this compound contribue à ces effets, cela reste un domaine de recherche en cours .
Orientations Futures
Mécanisme D'action
Action Environment
Environmental factors, such as pH, temperature, and co-administered substances, can influence Taberpsychine’s efficacy and stability. Interactions with food, other drugs, or endogenous molecules may affect its bioactivity.
References:
Propriétés
IUPAC Name |
15-ethylidene-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-3-12-10-22(2)18-8-15-13-6-4-5-7-17(13)21-20(15)19-9-14(12)16(18)11-23-19/h3-7,14,16,18-19,21H,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVAGGQESSDYDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN(C2CC3=C(C4CC1C2CO4)NC5=CC=CC=C35)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Taberpsychine and where is it found?
A1: this compound is an indole alkaloid primarily found in the Tabernaemontana species of plants, notably Tabernaemontana psychotrifolia. [, ] It is structurally related to other Gelsemium alkaloids like koumine and koumidine. [, ]
Q2: Can you describe the structural characteristics of this compound?
A2: While the provided abstracts do not specify spectroscopic data, they describe this compound having the molecular formula C20H24N2O. [] Its structure can be characterized by a tetracyclic core, incorporating an indole moiety. [, ]
Q3: How is this compound synthesized in the laboratory?
A3: Several synthetic routes to this compound have been explored. One approach utilizes a multi-step process starting with commercially available materials and employing key reactions like an intramolecular [3 + 2] nitrone cycloaddition and Lewis acid mediated cyclizations. [] Other methods utilize ajmaline as a starting material and mimic biosynthetic transformations. [, ] Notably, asymmetric synthesis using L-tryptophan as a chiral starting material has also been reported. [, , ]
Q4: Have the absolute configurations of this compound and related alkaloids been determined?
A4: Yes, research has established the absolute configurations of this compound, koumidine, and N-demethoxyrankinidine through stereoselective transformations starting from ajmaline. [, ]
Q5: Has the biosynthesis of this compound been investigated?
A5: While the provided abstracts don't directly explore this compound biosynthesis, they highlight the use of biomimetic synthetic strategies inspired by the natural pathways. [, ] This suggests an ongoing interest in understanding the biosynthesis of this alkaloid.
Q6: Are there any known biological activities or pharmacological applications of this compound?
A6: The provided research focuses primarily on the isolation, structural elucidation, and chemical synthesis of this compound. [1-16] Therefore, detailed information regarding its biological activities, pharmacological properties, or potential therapeutic applications is not available within these specific research articles.
Q7: What is the significance of this compound in the broader context of alkaloid research?
A7: this compound's complex structure and its relationship to other bioactive Gelsemium alkaloids make it an intriguing target for synthetic chemists. [, , , ] Furthermore, its presence in Tabernaemontana species, known for producing diverse alkaloids with potential medicinal properties, suggests this compound itself might possess interesting biological activities worthy of further investigation. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



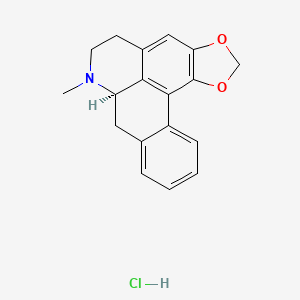
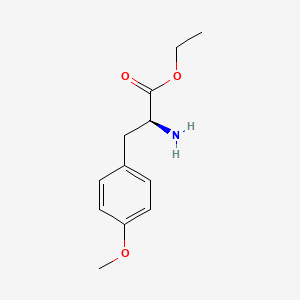
![2-aminoethyl-[(2R)-2,3-dihydroxypropoxy]phosphinic acid](/img/structure/B579640.png)
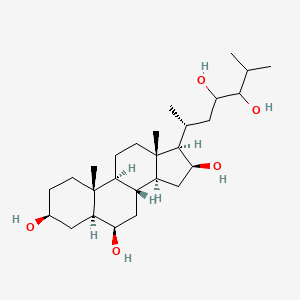

![Disodium;7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-oxido-8-sulfonaphthalene-2-sulfonate](/img/structure/B579645.png)
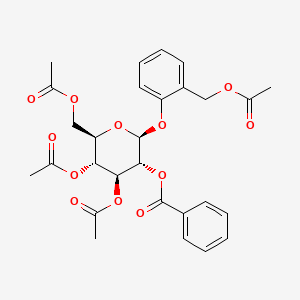
![6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B579648.png)
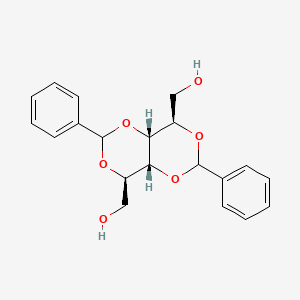
![methyl (2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-acetyloxy-6-(acetyloxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-ethyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate](/img/structure/B579654.png)
